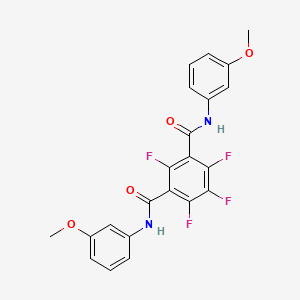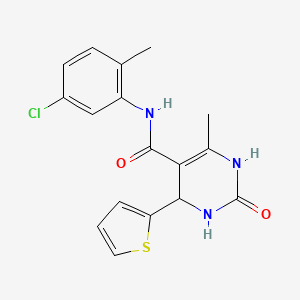![molecular formula C23H20ClNO3 B4895405 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline, also known as CQ, is a quinoline-based compound that has been widely used in scientific research. CQ is a potent inhibitor of autophagy, a process by which cells degrade and recycle their own components.
Scientific Research Applications
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has been extensively used in scientific research as an autophagy inhibitor. Autophagy is a process by which cells degrade and recycle their own components, and it plays a crucial role in maintaining cellular homeostasis. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, which is a crucial step in the autophagy process. This inhibition leads to the accumulation of autophagosomes and the inhibition of autophagic flux. By inhibiting autophagy, 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline can be used to study the role of autophagy in various diseases and to identify potential therapeutic targets.
Mechanism of Action
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline inhibits autophagy by blocking the fusion of autophagosomes with lysosomes. This inhibition is thought to occur through the inhibition of lysosomal acidification, which is necessary for the fusion process to occur. 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has also been shown to inhibit the activity of lysosomal enzymes, which may contribute to its inhibitory effects on autophagy.
Biochemical and Physiological Effects
In addition to its effects on autophagy, 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has been shown to have other biochemical and physiological effects. 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has been shown to inhibit the activity of certain kinases, including Akt and mTOR, which are involved in cell growth and survival pathways. 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has also been shown to inhibit the replication of certain viruses, including HIV and Zika virus.
Advantages and Limitations for Lab Experiments
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline is a potent and specific inhibitor of autophagy, which makes it a valuable tool for studying the role of autophagy in various diseases. However, 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has some limitations as well. 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has been shown to have off-target effects, including inhibition of lysosomal enzymes and kinases. In addition, the use of 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline in animal studies has been limited by its poor solubility and bioavailability.
Future Directions
There are several future directions for research on 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline. One area of research is the development of more potent and specific autophagy inhibitors. Another area of research is the identification of potential therapeutic targets for diseases that are associated with dysregulated autophagy. Additionally, there is a need for further studies on the off-target effects of 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline and its potential use in combination with other drugs. Finally, there is a need for more studies on the use of 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline in animal models of disease.
Synthesis Methods
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline can be synthesized by reacting 4-chloro-1-naphthol with 2-(2-bromoethoxy)ethyl bromide to form 2-(4-chloro-1-naphthyloxy)ethyl bromide. The resulting compound is then reacted with 2-(2-hydroxyethoxy)ethylamine to form 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline.
properties
IUPAC Name |
8-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c24-20-10-11-21(19-8-2-1-7-18(19)20)27-15-13-26-14-16-28-22-9-3-5-17-6-4-12-25-23(17)22/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYKVVGEESAHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCOCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethoxy]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-iodo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4895344.png)
![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4895350.png)
![ethyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4895365.png)
![1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4895367.png)



![5-{3-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895401.png)
![3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4895404.png)
![N-(4-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4895417.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4895425.png)
